molecular formula C28H28N2O4 B11632693 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11632693
M. Wt: 456.5 g/mol
InChI Key: DRMBRKUMGLGODS-WJTDDFOZSA-N
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Description

5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a methoxybenzoyl group, and a pyridinylmethyl group

Preparation Methods

The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined through a series of reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Compared to similar compounds, 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each one unique in its applications and effects.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O4/c1-28(2,3)21-9-5-19(6-10-21)24-23(25(31)20-7-11-22(34-4)12-8-20)26(32)27(33)30(24)17-18-13-15-29-16-14-18/h5-16,24,31H,17H2,1-4H3/b25-23+

InChI Key

DRMBRKUMGLGODS-WJTDDFOZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CC4=CC=NC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CC4=CC=NC=C4

Origin of Product

United States

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